molecular formula C17H17N3O2S B5876861 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No. B5876861
M. Wt: 327.4 g/mol
InChI Key: IZXUXNYNEXZDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in cells. For example, the compound has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis. Similarly, it has been reported to inhibit the growth of certain bacteria by disrupting their DNA replication.
Biochemical and Physiological Effects:
The compound 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. For example, it has been reported to inhibit the activity of certain enzymes, such as dihydrofolate reductase. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound has potential as a therapeutic agent for a variety of diseases, making it a valuable tool for drug discovery research. However, one limitation of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are many possible future directions for research on 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole. One direction is to further investigate its potential as an inhibitor of dihydrofolate reductase for cancer chemotherapy. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, the compound could be further modified to improve its pharmacokinetic properties and increase its potency.

Synthesis Methods

The synthesis of 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the reaction of 4-methoxybenzyl chloride with potassium thioacetate to form 4-methoxybenzylthioacetate. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the desired compound. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

The compound 3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been studied for its potential therapeutic applications. It has been reported to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Studies have also shown that this compound has potential as an inhibitor of the enzyme dihydrofolate reductase, which is a target for cancer chemotherapy.

properties

IUPAC Name

5-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)11-23-17-18-16(19-20-17)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXUXNYNEXZDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.